2-Cyclopropyl-6-methyl-N-(2-methylsulfanylphenyl)pyrimidine-4-carboxamide
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Overview
Description
The compound “2-Cyclopropyl-6-methyl-N-(2-methylsulfanylphenyl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are common in many natural products as well as synthetic drugs with various pharmacological effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various techniques. For example, the SMILES string and InChI key can provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, they can undergo nucleophilic aromatic substitution (SNAr) reactions, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the empirical formula, molecular weight, and other properties can be determined .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and development of pyrimidine derivatives could involve the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity . There is also interest in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-(2-methylsulfanylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-9-13(18-15(17-10)11-7-8-11)16(20)19-12-5-3-4-6-14(12)21-2/h3-6,9,11H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWCNWLEVLTLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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